molecular formula C24H18BrN3O6 B2953040 (E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522655-20-5

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide

Cat. No.: B2953040
CAS No.: 522655-20-5
M. Wt: 524.327
InChI Key: HXJYYEKISMBZDI-UHFFFAOYSA-N
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Description

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide is an acrylamide derivative featuring a complex aromatic substitution pattern. Key structural attributes include:

  • Central acrylamide scaffold with an α,β-unsaturated cyano group (E-configuration).
  • Aromatic ring substitutions:
    • 3-Bromo (electron-withdrawing, sterically bulky).
    • 5-Methoxy (electron-donating, enhances lipophilicity).
    • 4-Phenylmethoxy (bulky substituent, increases hydrophobicity).
  • N-substituent: 2-Hydroxy-4-nitrophenyl (polar, hydrogen-bond donor/acceptor, strong electron-withdrawing nitro group).

Properties

IUPAC Name

(E)-3-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O6/c1-33-22-11-16(10-19(25)23(22)34-14-15-5-3-2-4-6-15)9-17(13-26)24(30)27-20-8-7-18(28(31)32)12-21(20)29/h2-12,29H,14H2,1H3,(H,27,30)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJYYEKISMBZDI-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name (CAS/ID) Substituents on Phenyl Ring N-Substituent Configuration Notable Features Evidence Source
Target Compound 3-Br, 5-OMe, 4-PhOCH2 2-OH-4-NO2-C6H3 E Bromine for reactivity; nitro for electron withdrawal N/A
(E)-3-[3-Cl-4-(4-Cl-PhOCH2)-5-OMe-Ph]-2-cyano-N-(4-NO2-Ph)prop-2-enamide 3-Cl, 4-(4-Cl-PhOCH2), 5-OMe 4-NO2-C6H4 E Chlorine substituents reduce steric bulk; lacks hydroxyl group
(2E)-3-[3-Br-5-OMe-4-(iPrO)Ph]-2-cyano-N-(2,3-Me2-Ph)prop-2-enamide (6282-40-2) 3-Br, 5-OMe, 4-iPrO 2,3-dimethylphenyl E Isopropoxy less bulky than PhOCH2; lipophilic N-substituent
(Z)-3-(3-Br-4-OH-5-OMe-Ph)-2-cyano-N-(2-EtO-Ph)prop-2-enamide (502563-36-2) 3-Br, 4-OH, 5-OMe 2-EtO-C6H4 Z Z-configuration alters π-bond geometry; hydroxy enhances polarity
(2E)-2-cyano-3-(2-OH-3-OMe-Ph)-N-[4-CF3-Ph]prop-2-enamide (866156-40-3) 2-OH, 3-OMe 4-CF3-C6H4 E Trifluoromethyl enhances metabolic stability; lacks bromine

Key Comparative Analyses

Electronic Effects
  • Bromine vs.
  • Nitro vs. Trifluoromethyl: The nitro group (-NO2) in the target is a stronger electron-withdrawing group (σpara = 1.27) than -CF3 (σpara = 0.54), enhancing electrophilicity and redox activity .
Steric and Solubility Profiles
  • 4-Phenylmethoxy vs. 4-Isopropoxy : The phenylmethoxy group in the target increases steric bulk (molar volume ~120 cm³/mol vs. ~90 cm³/mol for isopropoxy), reducing solubility but improving membrane permeability .
  • N-Substituent Hydrophilicity : The 2-hydroxy-4-nitrophenyl group in the target introduces hydrogen-bonding capacity (logP ~1.5), contrasting with lipophilic analogs like 2,3-dimethylphenyl (logP ~3.2) .
Configurational Impact
  • E vs. Z Isomers: The E-configuration in the target ensures the cyano and carbonyl groups are trans, optimizing conjugation and dipole interactions. Z-isomers (e.g., ) may exhibit reduced planarity, altering binding kinetics .

Hypothetical Pharmacological Implications

  • Target Compound : The bromine and nitro groups may synergize for DNA intercalation or kinase inhibition, while the hydroxyl group enables pH-dependent solubility.
  • Chlorinated Analog () : Lower steric bulk could improve solubility but reduce target affinity.
  • Trifluoromethyl Derivative () : Enhanced metabolic stability (due to C-F bonds) but weaker electron withdrawal compared to nitro.

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